3H-Imidazo[4,5-b]pyridine, 4-oxide
Description
Position within Contemporary Heterocyclic Chemistry Frameworks
3H-Imidazo[4,5-b]pyridine, 4-oxide belongs to the imidazopyridine family, a significant class of nitrogen-containing fused bicyclic 5,6-heterocycles. nih.govencyclopedia.pub Imidazopyridines are considered important pharmacophores and "privileged structures" in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netrsc.org
The core structure, imidazo[4,5-b]pyridine, is also known as 1-deazapurine, highlighting its structural relationship to the fundamental purine (B94841) ring system. researchgate.net There are several isomeric forms of imidazopyridines, each defined by the fusion of the imidazole (B134444) and pyridine (B92270) rings, such as imidazo[1,2-a]pyridines, imidazo[4,5-c]pyridines, and imidazo[1,5-a]pyridines. mdpi.comnih.gov The 3H-imidazo[4,5-b]pyridine scaffold is specifically investigated for its utility as a template in the synthesis of kinase inhibitors and other bioactive agents. nih.goveurjchem.com The introduction of an N-oxide function at the 4-position of the pyridine ring creates a distinct derivative with modified chemical and physical properties compared to the parent heterocycle.
Theoretical Context as a Bioisostere of Purine Systems
A central aspect of the scientific interest in this compound stems from its role as a bioisostere of natural purine systems like adenine (B156593) and guanine. nih.govmdpi.com Bioisosterism refers to the substitution of atoms or groups within a molecule with other atoms or groups that have similar physical or chemical properties, leading to similar biological effects. The imidazo[4,5-b]pyridine core, known as 1-deazapurine, mimics the purine structure by replacing the nitrogen atom at position 1 with a carbon atom. researchgate.net
This structural similarity allows imidazo[4,5-b]pyridine derivatives to interact with biological targets, such as enzymes and receptors, that normally bind purines. nih.govmdpi.com This mimicry is a cornerstone of their application in drug design and medicinal chemistry. researchgate.net By serving as purine surrogates, these compounds can act as antagonists or inhibitors in biological pathways involving purines, forming the basis for their exploration as potential therapeutic agents in areas like cancer and infectious diseases. nih.govresearchgate.netnih.gov The N-oxide moiety further modulates the electronic and steric properties of the molecule, potentially altering its binding affinity and selectivity for these biological targets.
| Parent Scaffold | Bioisosteric Analogue | Key Structural Difference |
| Purine | Imidazo[4,5-b]pyridine | Replacement of N-1 with a CH group researchgate.net |
This table illustrates the bioisosteric relationship between the purine core and the imidazo[4,5-b]pyridine scaffold.
Rationale for Dedicated Research on the 4-oxide Moiety and its Chemical Significance
The N-oxide functional group on the pyridine ring is not a passive substituent; it fundamentally alters the chemical nature of the imidazopyridine scaffold. Research is specifically dedicated to the 4-oxide moiety because it enhances the molecule's reactivity and potential for interaction with biological targets. pipzine-chem.com
The key aspects of its chemical significance include:
Functionalization Handle : The oxygen atom can participate in nucleophilic substitution reactions, allowing it to be replaced by other functional groups. This provides a synthetic route to a variety of derivatives that would be difficult to access otherwise.
Enhanced Biological Interactions : The polarity and hydrogen-bonding capacity introduced by the N-oxide group can lead to stronger or more specific interactions with biological macromolecules. This has been explored in the context of developing inhibitors for enzymes like nitric oxide synthase or modulators for receptors such as the GABA A receptor.
Photochemical Potential : While studied more in other heterocyclic N-oxides like those of pyridazine, the N-oxide bond has the potential to be photoactivatable. nih.gov Under specific light conditions, such compounds can release reactive oxygen species, a property that could be harnessed for specialized applications. nih.gov
The study of the 4-oxide derivative is therefore driven by the unique chemical pathways it enables and the potential for creating novel molecular entities with tailored properties for chemical and biological research. pipzine-chem.com
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxyimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-9-3-1-2-5-6(9)8-4-7-5/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGQFLUKHNBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=NC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342826 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6863-46-3 | |
| Record name | 3H-Imidazo[4,5-b]pyridine, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 3h Imidazo 4,5 B Pyridine, 4 Oxide and Its Structural Analogues
De Novo Synthetic Routes to the 3H-Imidazo[4,5-b]pyridine-4-oxide Scaffold
The formation of the 3H-imidazo[4,5-b]pyridine-4-oxide structure can be achieved through two primary strategies: the direct oxidation of a pre-formed imidazo[4,5-b]pyridine ring or the construction of the heterocyclic system with the N-oxide functionality introduced during the cyclization process.
Direct N-Oxidation Protocols of Imidazo[4,5-b]pyridine Systems
A common and straightforward method for the synthesis of 3H-imidazo[4,5-b]pyridine, 4-oxide involves the direct oxidation of the corresponding imidazo[4,5-b]pyridine parent heterocycle. pipzine-chem.com This approach leverages the nucleophilicity of the pyridine (B92270) nitrogen atom, allowing for selective oxidation using appropriate reagents.
The choice of oxidant and reaction conditions is critical to achieve high yields and prevent over-oxidation or side reactions. Peroxy acids are frequently employed for this transformation. For instance, 3-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) has been effectively used to convert substituted imidazo[4,5-b]pyridines to their corresponding 4-oxides at room temperature. researchgate.net Another protocol utilizes a mixture of dihydrogen peroxide and acetic acid, which can lead to high yields of the desired N-oxide. The reaction typically involves stirring the imidazo[4,5-b]pyridine substrate with the oxidizing agent, followed by an aqueous workup and purification to isolate the 4-oxide product. researchgate.net
| Starting Material | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Substituted imidazo[4,5-b]pyridine | 3-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | 64 | researchgate.net |
| Imidazo[4,5-b]pyridine | Dihydrogen peroxide, Acetic acid | Not specified | ~96 |
This table summarizes direct N-oxidation protocols for imidazo[4,5-b]pyridine systems.
Cyclocondensation and Annulation Strategies for Imidazo[4,5-b]pyridine Ring Closure leading to 4-oxide Precursors
De novo synthesis strategies often involve the cyclization of substituted pyridine precursors. These methods can be designed to form the imidazo[4,5-b]pyridine ring, which is subsequently oxidized, or in some cases, build the ring from precursors that already contain a latent N-oxide functionality.
One established route begins with 2-amino-3-nitropyridine (B1266227) derivatives. Reductive cyclization of these compounds with aldehydes is a versatile method for creating the imidazole (B134444) ring. mdpi.com Reagents such as sodium dithionite (B78146) (Na₂S₂O₄) are used to reduce the nitro group to an amino group, which then undergoes intramolecular cyclization with the aldehyde to form the fused imidazole ring. researchgate.netmdpi.com The resulting imidazo[4,5-b]pyridine can then be oxidized to the 4-oxide as described previously.
Another powerful strategy is the base-induced cyclization of N-substituted 2-nitro-3-aminopyridine derivatives. For example, treating 2-nitro-3-N-benzylaminopyridine with a base like aqueous ammonia (B1221849) or sodium methoxide (B1231860) can yield 3H-imidazo[4,5-b]pyridine oxides directly in high yields.
The condensation of 2,3-diaminopyridine (B105623) with various reagents is also a cornerstone in the synthesis of the imidazo[4,5-b]pyridine core. nih.govnih.gov For example, reacting 2,3-diaminopyridine with aldehydes under oxidative conditions, often simply using air as the oxidant, can produce the desired heterocyclic system. nih.gov The reaction can be promoted by agents like chlorotrimethylsilane (B32843) in DMF. nih.gov A tandem reaction sequence starting from 2-chloro-3-nitropyridine (B167233) has also been developed, involving nucleophilic substitution with a primary amine, in situ nitro group reduction, and subsequent heteroannulation with an aldehyde to furnish the imidazo[4,5-b]pyridine scaffold. acs.org
| Starting Materials | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |
| 2-Nitro-3-aminopyridine, Aldehydes | Na₂S₂O₄ | 3H-Imidazo[4,5-b]pyridines | Good | researchgate.netmdpi.com |
| 2-Nitro-3-N-p-nitrobenzylaminopyridine | Aqueous ammonia or Sodium methoxide | 3H-Imidazo[4,5-b]pyridine oxides | High | |
| 2,3-Diaminopyridine, Aldehydes | Air oxidation, thermal conditions | 1H-Imidazo[4,5-b]pyridines | 83-87 | nih.gov |
| 2-Chloro-3-nitropyridine, Primary amines, Aldehydes | 1. Reflux in DCM; 2. SnCl₂·2H₂O, EtOH | Functionalized imidazo[4,5-b]pyridines | High | acs.org |
This table outlines various cyclocondensation and annulation strategies for synthesizing the imidazo[4,5-b]pyridine scaffold.
Synthesis of Functionalized 3H-Imidazo[4,5-b]pyridine-4-oxide Derivatives
The 3H-imidazo[4,5-b]pyridine-4-oxide core is a versatile template for the introduction of various functional groups at both the pyridine and imidazole rings, enabling the synthesis of diverse chemical libraries for biological screening.
Strategic Introduction of Substituents on the Pyridine Ring (e.g., C-7 halogenation)
The N-oxide functionality at the 4-position activates the pyridine ring for further modification. A notable example is the regioselective halogenation at the C-7 position. Treatment of N-1-substituted imidazo[4,5-b]pyridine 4-oxides with phosphoryl chloride (POCl₃) has been shown to predominantly yield the corresponding 7-chloro derivatives. researchgate.net This reaction provides a valuable handle for subsequent cross-coupling reactions to introduce further diversity on the pyridine ring. This strategy was successfully applied in the synthesis of a chloroimidazo[4,5-b]pyridine nucleoside, a key precursor for 1-deazaadenosine. researchgate.net
Regioselective Functionalization of the Imidazole Nitrogen Atoms (e.g., N-alkylation)
Alkylation of the nitrogen atoms in the imidazole portion of the 3H-imidazo[4,5-b]pyridine-4-oxide system is a common method for derivatization. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-3) in the tautomeric system presents a challenge in regioselectivity. researchgate.netmdpi.com
Studies on the N-alkylation of imidazo[4,5-b]pyridine-4-oxide and its 2-methyl analogue with benzyl (B1604629) bromide have been conducted using potassium carbonate as a base in DMF. researchgate.net These experimental efforts, supported by DFT calculations, revealed that the N-1/N-3 ratio of the resulting alkylated products varies slightly depending on the substituent at the C-2 position. researchgate.net The reaction was determined to proceed through an Sₙ2 mechanism. researchgate.net Phase transfer catalysis (PTC) has also been employed to achieve regioselective alkylation, yielding specific isomers with high selectivity. researchgate.net This method often utilizes a catalyst like tetra-n-butylammonium bromide (TBAB) along with a base such as potassium carbonate. uctm.eduresearchgate.net
| Substrate | Alkylating Agent | Conditions | Products | Key Finding | Reference |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃, DMF, RT | N-1 and N-3 benzylated isomers | N-1/N-3 ratio depends on C-2 substituent | researchgate.net |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide | K₂CO₃, DMF, RT | N-1 and N-3 benzylated isomers | N-1/N-3 ratio varies slightly from unsubstituted | researchgate.net |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Benzyl chloride | K₂CO₃, TBAB, DMF, RT | N-3 and N-4 alkylated regioisomers | PTC conditions lead to alkylation on imidazole (N-3) and pyridine (N-4) nitrogens | nih.govmdpi.com |
This table details the regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide and related systems.
Advanced Reaction Conditions and Catalysis in 4-oxide Synthesis and Derivatization
To improve efficiency, yield, and selectivity, advanced reaction conditions and catalytic systems have been integrated into the synthesis and derivatization of imidazo[4,5-b]pyridines and their 4-oxides.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[4,5-b]pyridine derivatives. eurjchem.comscispace.com For instance, the one-pot condensation of bromopyridine diamines and aldehydes under microwave conditions produces substituted imidazo[4,5-b]pyridines with reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.com This technique is particularly valuable for the rapid generation of compound libraries. mdpi.com
Phase Transfer Catalysis (PTC): As mentioned earlier, PTC is a powerful tool for the N-alkylation of imidazo[4,5-b]pyridine systems. uctm.eduresearchgate.netnih.gov By using a solid-liquid PTC setup with a catalyst like tetra-n-butylammonium bromide (TBAB), alkylation reactions with halogenated derivatives can be performed efficiently, often at room temperature, to achieve high regioselectivity. uctm.edunih.gov
Palladium Catalysis: Transition metal catalysis, particularly with palladium, has been instrumental in constructing the imidazo[4,5-b]pyridine core. Palladium-catalyzed amidation reactions, coupling 2-chloro-3-amino-heterocycles with primary amides followed by in-situ cyclization, provide a facile route to the scaffold. mdpi.comorganic-chemistry.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are employed to derivatize halogenated imidazo[4,5-b]pyridines, allowing for the introduction of a wide range of aryl and heteroaryl groups. mdpi.comnih.gov
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has been established as a valuable technique for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. eurjchem.com This approach has been successfully applied to the synthesis of imidazo[4,5-b]pyridine derivatives, significantly reducing reaction times from hours to minutes. eurjchem.comresearchgate.net
One prominent application involves the one-pot synthesis of substituted imidazo[4,5-b]pyridine derivatives from the reaction of bromopyridine diamines and various aldehydes under microwave irradiation. This method is noted for its efficiency and suitability for rapid library synthesis in research environments. Studies have described the synthesis of new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives using both microwave and conventional methods, concluding that the microwave-assisted route provides reduced reaction times, higher yields, and cleaner reactions. eurjchem.com
For the synthesis of structural analogues like imidazo[1,2-a]pyridine-3-carbaldehydes, microwave irradiation has been optimized to provide a mild, rapid, and metal-free procedure. researchgate.net Optimization studies for the reaction of 2-amino-5-bromopyridine (B118841) with bromomalonaldehyde revealed that a mixture of ethanol (B145695) and water (1:1, v/v) as the solvent at 110 °C for 10 minutes under microwave conditions afforded the desired product in good yield. researchgate.net This demonstrates the necessity of fine-tuning reaction parameters to achieve optimal outcomes in microwave-assisted synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Method | Reagents/Conditions | Reaction Time | Yield | Advantages |
|---|---|---|---|---|
| Conventional Heating | 2,3-diaminopyridine, Aldehyde, Reflux | Several hours | Moderate | Simple setup |
| Microwave-Assisted | Bromopyridine diamines, Aldehydes, MW Irradiation (100-150°C) | 5-20 minutes | High | Rapid synthesis, Cleaner reactions, High yields eurjchem.comresearchgate.net |
Phase Transfer Catalysis in N-Alkylation Reactions
Phase transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. It offers a green chemistry approach by often allowing the use of milder inorganic bases and more benign solvents. acsgcipr.org In the context of imidazo[4,5-b]pyridine chemistry, PTC is particularly valuable for achieving regioselective N-alkylation, a crucial step in modifying the properties of the core scaffold. researchgate.net
The alkylation of the imidazo[4,5-b]pyridine ring system can occur at multiple nitrogen atoms (N1, N3, or N4), and controlling the regioselectivity is a significant synthetic challenge. Solid-liquid PTC has been effectively employed for the N-alkylation of compounds like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. researchgate.netnih.gov In these reactions, an alkylating agent (e.g., benzyl bromide, ethyl 2-bromoacetate) reacts with the substrate in the presence of a base, such as potassium carbonate, and a catalytic amount of a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB). researchgate.netresearchgate.net
This method has been shown to produce regioisomeric products with high specificity, allowing for the isolation of distinct N3 and N4 alkylated derivatives. researchgate.netnih.gov In some cases, such as with ethyl bromoacetate, the reaction can yield all three N1, N3, and N4 regioisomers simultaneously. researchgate.netnih.gov The choice of catalyst is important; while TBAB is common, other catalysts like tetrabutylammonium (B224687) iodide and tetrahexylammonium (B1222370) bromide have also been used, though sometimes with slightly lower effectiveness. nih.gov The careful control over catalytic conditions is essential for directing the alkylation to the desired nitrogen atom.
Table 2: Regioselective N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine via PTC
| Alkylating Agent | Catalyst System | Major Regioisomers | Reference |
|---|---|---|---|
| 1-(chloromethyl)benzene | K₂CO₃ / TBAB | N3 and N4 | researchgate.netresearchgate.net |
| 1-(bromomethyl)-4-methylbenzene | K₂CO₃ / TBAB | N3 and N4 | researchgate.netresearchgate.net |
**2.3.3. Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Pd/Cu co-catalysis, XantPhos-Pd(OAc)₂) **
Transition-metal catalysis has revolutionized the synthesis of complex heterocyclic frameworks, offering unparalleled efficiency in forming carbon-carbon and carbon-heteroatom bonds. For the construction of the imidazo[4,5-b]pyridine skeleton and its analogues, palladium- and copper-catalyzed reactions are particularly prominent, although they can be associated with the cost and toxicity of the metals and ligands. acs.org
Pd/Cu Co-catalysis
Tandem palladium/copper catalysis is a robust strategy for constructing fused heterocyclic systems. This dual catalytic system is crucial for reactions where both catalysts play distinct, essential roles. acs.org For instance, Pd/Cu co-catalysis has been utilized in Sonogashira coupling reactions to build the imidazo[4,5-b]pyridine scaffold. researchgate.net A one-pot tandem carbamoyl (B1232498) chloride amination followed by intramolecular urea (B33335) cyclization, catalyzed by palladium, has also been developed to synthesize imidazo[4,5-b]pyridine-2-ones. researchgate.net
In the synthesis of the isomeric imidazo[4,5-c]pyridines, a copper-catalyzed N-arylation of 3-amino-4-chloropyridine (B21944) derivatives is followed by a palladium-catalyzed amidation/cyclization process. nih.govthieme-connect.com This highlights the complementary roles of the two metals in sequential bond-forming events. Control experiments have demonstrated that for certain cross-coupling cascades, the absence of either the Pd or Cu catalyst completely halts or severely suppresses the reaction, confirming that the process relies firmly on tandem catalysis. acs.org
XantPhos-Pd(OAc)₂ Catalysis
The choice of ligand is critical in palladium-catalyzed cross-coupling, influencing the reaction's rate and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene (B1148866) (XantPhos), are widely used to facilitate challenging coupling reactions. The combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and XantPhos forms a highly active catalytic system.
This system has proven effective in carbonylative cyclization reactions to generate heterocyclic structures like 4-quinolones from 2-iodoanilines and terminal alkynes. nih.gov In these syntheses, the Pd(OAc)₂/XantPhos combination showed superior efficiency compared to other palladium sources or ligands, affording the product in excellent yields. nih.gov While not yet reported specifically for this compound, the demonstrated power of the Pd(OAc)₂/XantPhos system in related heterocyclic syntheses suggests its high potential for application in novel routes to this scaffold, for example, in Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents. nih.gov
Table 3: Examples of Transition-Metal-Catalyzed Reactions for Imidazopyridine Synthesis
| Reaction Type | Catalytic System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Amidation/Cyclization | Pd catalyst, Ligand | Protected 2-chloro-3-aminopyridine, Primary amide | N-1-substituted imidazo[4,5-b]pyridines | researchgate.net |
| N-Arylation / Amidation | Cu catalyst (N-arylation), Pd catalyst (Amidation) | 4-chloro-N-Boc-3-aminopyridine, Aryl bromides | Substituted imidazo[4,5-c]pyridines | thieme-connect.com |
| Carbonylative Cyclization | Pd(OAc)₂, XantPhos | 2-iodoaniline, Terminal alkyne | 4-quinolones (analogue synthesis) | nih.gov |
Elucidation of Chemical Reactivity and Transformations of 3h Imidazo 4,5 B Pyridine, 4 Oxide
Regioselective Alkylation and Acylation of Nitrogen Atoms in 3H-Imidazo[4,5-b]pyridine-4-oxide
The presence of multiple nitrogen atoms in the 3H-imidazo[4,5-b]pyridine, 4-oxide scaffold makes the study of regioselectivity in alkylation and acylation reactions crucial. The outcome of these reactions is significantly influenced by steric and electronic factors.
The alkylation of 3H-imidazo[4,5-b]pyridine-4-oxide and its derivatives has been a subject of detailed investigation. Studies have shown that the regioselectivity of N-alkylation, specifically the ratio of N1 to N3 isomers, is highly dependent on the steric environment around these nitrogen atoms.
For instance, the N-benzylation of 3H-imidazo[4,5-b]pyridine-4-oxide and its 2-methyl analog with benzyl (B1604629) bromide or benzyl iodide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) demonstrates the principle of steric approach control. researchgate.net Experimental and computational (DFT) studies have revealed that for the unsubstituted 3H-imidazo[4,5-b]pyridine-4-oxide, alkylation predominantly occurs at the N1 position. However, when a methyl group is introduced at the C2 position, the steric hindrance shifts the preference to the N3 position. researchgate.net This highlights the critical role of steric hindrance in directing the regiochemical outcome of the reaction.
The nature of the alkylating agent and the base used can also influence the N1/N3 ratio. For example, in the alkylation of related imidazopyridine systems, the use of different alkyl halides and bases like potassium carbonate has been shown to yield predominantly N4 or N5 regioisomers in certain derivatives. researchgate.netdergipark.org.tr
Interactive Table: Regioselectivity in N-Alkylation of Imidazo[4,5-b]pyridine-4-oxide Derivatives
| Derivative | Alkylating Agent | Base/Solvent | Major Regioisomer | N1/N3 Ratio | Reference |
| 3H-Imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide | K2CO3/DMF | N1 | Varies | researchgate.net |
| 2-Methyl-imidazo[4,5-b]pyridine-4-oxide | Benzyl bromide/iodide | K2CO3/DMF | N3 | Varies | researchgate.net |
| 2-(3,4-dimethoxyphenyl)-imidazopyridine-4-oxide | n-butyl bromide | K2CO3/DMF | N4 | - | researchgate.net |
| 2-(3,4-dimethoxyphenyl)-imidazopyridine-4-oxide | 4-fluorobenzyl bromide | K2CO3/DMF | N4 | - | researchgate.net |
Computational studies, specifically using Density Functional Theory (DFT), have provided insights into the mechanism of N-alkylation of 3H-imidazo[4,5-b]pyridine-4-oxide. These investigations have confirmed that the N-benzylation reaction proceeds through a concerted SN2 (Substitution Nucleophilic Bimolecular) mechanism. researchgate.net
In an SN2 reaction, the nucleophile (in this case, the nitrogen atom of the imidazopyridine ring) attacks the electrophilic carbon of the alkyl halide from the backside, leading to an inversion of configuration at the carbon center. masterorganicchemistry.com The reaction rate is influenced by the steric accessibility of the electrophilic carbon. masterorganicchemistry.com This is consistent with the observed regioselectivity, where less sterically hindered nitrogen atoms are preferentially alkylated. The concerted nature of the SN2 mechanism involves a transition state where the bond to the nucleophile is forming concurrently as the bond to the leaving group is breaking. masterorganicchemistry.com
Reactivity Pertaining to the N-oxide Functionality
The N-oxide group in this compound significantly influences its reactivity, providing a handle for various functionalization reactions.
The N-oxide functionality can be activated by treatment with halogenating agents like phosphorus oxychloride (POCl3). researchgate.net This reaction is a common strategy in heterocyclic chemistry to introduce a halogen atom onto the pyridine (B92270) ring, which can then be subjected to nucleophilic substitution. bhu.ac.in In the case of pyridine N-oxides, this reaction typically leads to the introduction of a chlorine atom at the C2 or C4 position. bhu.ac.in The resulting halo-derivative is a versatile intermediate for the synthesis of a wide range of substituted imidazopyridines by reacting it with various nucleophiles.
The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a crucial step to revert to the parent heterocyclic amine. Various methods have been developed for the deoxygenation of heteroaromatic N-oxides. These strategies often employ reducing agents.
Common deoxygenation methods include:
Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.
Phosphorus Compounds: Reagents like trivalent phosphorus compounds can effectively remove the oxygen atom. mdpi.com
Transition Metal-Catalyzed Reactions: Palladium-catalyzed transfer oxidation of trialkylamines has been shown to be a chemoselective method for the deoxygenation of pyridine N-oxides. organic-chemistry.org This method tolerates a variety of functional groups. organic-chemistry.org
Sustainable Methods: More recently, environmentally friendly methods have been developed, such as using iodide as a catalyst with formic acid as a sustainable reductant. rsc.org
Photocatalysis: Visible-light mediated deoxygenation offers a mild and efficient alternative. organic-chemistry.org
Electrophilic and Nucleophilic Substitution Reactions on the Fused Heterocyclic Core
The fused heterocyclic core of this compound is susceptible to both electrophilic and nucleophilic substitution reactions. The N-oxide group plays a significant role in modulating the reactivity of the pyridine ring.
The N-oxide functionality increases the electron density at the C2 and C4 positions of the pyridine ring through resonance, making it more susceptible to electrophilic attack at these positions compared to the parent pyridine. bhu.ac.inquimicaorganica.org This activation allows for the introduction of electrophiles under milder conditions. quimicaorganica.org For example, nitration of pyridine N-oxide occurs at the 4-position. bhu.ac.in
Conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the C2 and C4 positions electron-deficient and thus prone to nucleophilic attack. quora.com The presence of the N-oxide can further influence the regioselectivity of nucleophilic substitutions. The introduction of substituents on the ring can also direct incoming groups to specific positions. For instance, in some imidazo[1,2-a]pyridines, C3-alkylation has been achieved through aza-Friedel–Crafts reactions. mdpi.com
Directed Derivatization and Annulation Reactions (e.g., C-2 direct alkenylation)
The strategic functionalization of the this compound core is a key focus in medicinal and materials chemistry. pipzine-chem.com Directed derivatization allows for the introduction of various substituents at specific positions, thereby modulating the compound's biological activity and physical properties. Annulation reactions, on the other hand, enable the construction of new fused-ring systems, leading to novel chemical entities with potentially unique characteristics.
While specific literature on the C-2 direct alkenylation of this compound is not extensively detailed, the general principles of reactivity for imidazo[4,5-b]pyridines and related N-oxides provide a strong basis for predicting such transformations. The C-2 position of the imidazole (B134444) ring is known to be susceptible to functionalization.
Research has demonstrated the successful synthesis of various derivatives of the core 3H-imidazo[4,5-b]pyridine structure. These reactions often involve substitution at different positions on the heterocyclic scaffold. For instance, N-alkylation and N-arylation at the imidazole nitrogen are common strategies to introduce diversity. uctm.edumdpi.com Furthermore, the synthesis of 2-substituted and 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives highlights the feasibility of modifying the C-2 position. eurjchem.comscispace.com
One-pot multicomponent reactions have been developed for the efficient synthesis of imidazo[4,5-b]pyridines, showcasing the versatility of this heterocyclic system in domino reactions. researchgate.net Palladium-catalyzed cross-coupling and cyclization reactions have also been employed to construct the imidazo[4,5-b]pyridine core, indicating that modern catalytic methods are applicable to this class of compounds. researchgate.net
A tandem protocol starting from 2-chloro-3-nitropyridine (B167233) allows for the rapid construction of disubstituted imidazo[4,5-b]pyridine derivatives. acs.org This method involves an in-situ formation of N-substituted pyridine-2,3-diamine followed by condensation with aldehydes to form the imidazole ring. acs.org
The following interactive table summarizes various synthesized derivatives of the 3H-imidazo[4,5-b]pyridine core, illustrating the scope of derivatization reactions:
| Compound Name | Starting Material | Reagents and Conditions | Reference |
| 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Allyl bromide, K2CO3, tetra-n-butylammonium bromide, DMF | uctm.edu |
| 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine | 6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | Propargyl bromide, K2CO3, tetra-n-butylammonium bromide, DMF | uctm.edu |
| 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | 2-chloro-3-nitropyridine, primary amine, aldehyde | H2O-IPA, Zn, HCl | acs.org |
| 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines | 3,4-diaminopyridine or 2,3-diaminopyridine (B105623) | Na2S2O5 adduct of corresponding benzaldehydes | nih.gov |
| N5 regioisomers of 5H-imidazo[4,5-c]pyridines | 5H-imidazo[4,5-c]pyridines | 4-chlorobenzyl or butyl bromide, K2CO3, DMF | nih.gov |
Based on the established reactivity of the imidazo[4,5-b]pyridine scaffold, a plausible pathway for C-2 direct alkenylation of this compound could involve a palladium-catalyzed cross-coupling reaction. This would likely require prior activation of the C-2 position, for instance, through halogenation, followed by a Heck or Suzuki-type coupling with an appropriate alkene derivative. The presence of the N-oxide could influence the regioselectivity and efficiency of such a reaction. Further research is warranted to explore this specific transformation and expand the synthetic utility of this versatile heterocyclic compound.
Comprehensive Spectroscopic and Structural Characterization of 3h Imidazo 4,5 B Pyridine, 4 Oxide Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone for the structural analysis of imidazo[4,5-b]pyridine derivatives, offering detailed insights into the molecular framework.
High-Resolution ¹H and ¹³C NMR for Chemical Shift Assignment
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the chemical shifts of the atoms within the 3H-imidazo[4,5-b]pyridine core and its substituents. The chemical shifts are influenced by the electronic environment of each nucleus, providing valuable information about the molecule's structure. dtic.mil
For instance, in a series of 3-allyl-6-bromo-2-substituted-3H-imidazo[4,5-b]pyridines, the protons on the pyridine (B92270) ring typically appear as doublets in the ¹H NMR spectrum. uctm.edu For example, in 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine, the pyridine protons (Hpyr) resonate at δ 8.77 ppm and δ 8.64 ppm. uctm.edu The chemical shifts of the aromatic protons (HAr) and the allyl group are also clearly identifiable. uctm.edu
The ¹³C NMR spectra provide complementary information. The carbon atoms of the imidazo[4,5-b]pyridine core show distinct signals. For example, in 3-butyl-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine, the carbon signals are observed at δ 151.7, 151.4, 149.9, 148.9, 144.7, 137.0, 135.6, 127.8, 127.2, 124.1, and 119.2 ppm. acs.org The specific chemical shifts can vary depending on the substituents attached to the heterocyclic system. acs.orgnih.gov
Interactive Table: ¹H and ¹³C NMR Chemical Shifts for Selected 3H-Imidazo[4,5-b]pyridine Derivatives.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine | 8.77 (d, 1H, Hpyr), 8.64 (d, 1H, Hpyr), 8.59 (t, 1H, HAr), 8.57 (t, 1H, HAr), 8.43 (t, 1H, HAr), 8.34 (t, 1H, HAr), 6.2-6.29 (m, 1H, =CH), 5.31-5.37 (m, 3H, (=CH2, N-CH2)), 3.72 (d, 1H, N-CH2) | 152.94, 148.51, 145.95, 140.58, 133.14, 132.16, 131.99, 129.03, 125.86, 124.4, 120.71, 107.05, 105.52, 70.80, 55.86 |
| 2-(Benzo[d] uctm.edunih.govdioxol-5-yl)-3-(2-(cyclohex-1-en-1-yl)ethyl)-3H-imidazo[4,5-b]pyridine | 8.36 (dd, 1H), 7.80 (dd, 1H), 7.25–7.23 (m, 2H), 7.21 (dd, 1H), 6.94 (dd, 1H), 6.05 (s, 2H), 5.12 (m, 1H), 4.49 (t, 2H), 2.37 (t, 2H), 1.81–1.76 (m, 4H), 1.48–1.36 (m, 4H) | 154.7, 149.6, 149.2, 148.5, 143.9, 135.5, 133.8, 127.2, 124.6, 123.8, 118.8, 109.8, 109.0, 102.0, 42.7, 38.0, 28.5, 25.5, 22.9, 22.4 |
| 3-(3-Methoxypropyl)-2-phenyl-3H-imidazo[4,5-b]pyridine | 8.40 (dd, 1H), 8.07 (dd, 1H), 7.83–7.79 (m, 2H), 7.56–7.54 (m, 3H), 7.26 (m, 1H), 4.55 (t, 2H), 3.32 (t, 2H), 3.18 (s, 3H), 2.14 (quint, 2H) | 155.0, 149.1, 144.2, 135.6, 130.6, 129.3, 129.0, 127.6, 118.9, 69.7, 58.9, 41.5, 30.1 |
Two-Dimensional NMR Techniques (e.g., NOESY) for Connectivity and Regioisomeric Confirmation
Two-dimensional (2D) NMR techniques are indispensable for confirming the connectivity of atoms and establishing the specific regioisomer formed during synthesis. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are used to determine spatial proximities between protons, which helps in assigning the correct isomeric structure. nih.gov
Alkylation of the 3H-imidazo[4,5-b]pyridine core can occur at different nitrogen atoms, leading to regioisomers. For example, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine can yield N3 and N4 substituted products. nih.govmdpi.com 2D NMR experiments are crucial in distinguishing between these isomers by observing correlations between the protons of the alkyl group and the protons of the pyridine ring. nih.gov
Mass Spectrometry for Precise Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful tool for determining the precise molecular mass of 3H-imidazo[4,5-b]pyridine derivatives and for studying their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition of the synthesized compounds. acs.orgmdpi.com
The electron ionization (EI) mass spectra of these compounds typically show a prominent molecular ion peak (M+). acs.org For example, the mass spectrum of 3-(3-methoxypropyl)-2-(thiophen-2-yl)-3H-imidazo[4,5-b]pyridine shows a molecular ion peak at m/z 273. acs.org The fragmentation patterns observed in the mass spectrum can provide further structural information. Electrospray ionization mass spectrometry (ESI-MS) is also employed, particularly for analyzing proton and metal dication affinities of these molecules. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecules, offering a "fingerprint" for the 3H-imidazo[4,5-b]pyridine, 4-oxide structure.
IR spectra of these compounds show characteristic absorption bands for various functional groups. acs.org For instance, the IR spectrum of 2-(benzo[d] uctm.edunih.govdioxol-5-yl)-3-(2-(cyclohex-1-en-1-yl)ethyl)-3H-imidazo[4,5-b]pyridine displays bands at 3048, 2927, 1727, 1598, 1467, and 1035 cm⁻¹. acs.org These bands correspond to C-H stretching, C=O stretching (if applicable), C=N and C=C stretching vibrations within the aromatic rings. acs.orgnih.gov Raman spectroscopy has also been utilized in the study of related imidazo[4,5-b]pyridine derivatives, providing complementary vibrational data. eurjchem.com
X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing
X-ray diffraction studies have been successfully employed to confirm the structures of various N-substituted imidazo[4,5-b]pyridine derivatives. uctm.edu For example, the structures of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine were confirmed by single-crystal X-ray diffraction. uctm.edu This analysis is crucial for unambiguously assigning the correct regioisomer and understanding the solid-state conformation of these compounds. nih.govmdpi.com
Chromatographic and Elemental Analysis for Compound Purity and Composition
Chromatographic techniques and elemental analysis are essential for verifying the purity and elemental composition of the synthesized this compound compounds.
Column chromatography is a standard method for purifying the crude reaction products. uctm.edu The purity of the isolated compounds is often checked by thin-layer chromatography (TLC). researchgate.net
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm the compound's composition. researchgate.net This analysis, in conjunction with spectroscopic data, provides a complete and unambiguous characterization of the target molecules. acs.orgpipzine-chem.com
Computational and Theoretical Studies on 3h Imidazo 4,5 B Pyridine, 4 Oxide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations serve as a powerful, non-experimental method to predict the molecular and electronic properties of chemical systems. These computational tools are instrumental in characterizing novel or complex molecules like 3H-Imidazo[4,5-b]pyridine, 4-oxide.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the properties of imidazo[4,5-b]pyridine derivatives. uctm.edujmaterenvironsci.com This method is widely used to perform geometry optimization, a process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For the imidazo[4,5-b]pyridine framework, calculations are commonly performed using hybrid functionals such as B3LYP, paired with basis sets like 6-31G(d,p) or 6-311G**, to achieve a balance between computational cost and accuracy. uctm.eduresearchgate.net
These calculations yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. Furthermore, DFT can map out the potential energy surface, revealing the energy landscapes that govern the molecule's conformational changes and reactivity pathways. uctm.edu
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions, Dihedral Angles, Ionization Potential, Electronegativity, Electrophilicity)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level and spatial distribution are key to understanding nucleophilicity, while the LUMO acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com
In studies of related 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives, the HOMO is typically distributed across the entire fused ring system, while the LUMO is often localized on the imidazole (B134444) portion of the molecule. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive. nih.gov
From the energies of the HOMO and LUMO, several key quantum chemical descriptors can be calculated to predict the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO
Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO
Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2
Electrophilicity (ω): A measure of a molecule's ability to accept electrons. ω = χ² / (2η)
Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2
The table below presents these conceptual parameters, which are derived from HOMO-LUMO energy values obtained through DFT calculations.
| Parameter | Formula | Significance |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | -EHOMO | Propensity to donate an electron |
| Electron Affinity (A) | -ELUMO | Propensity to accept an electron |
| Electronegativity (χ) | (I + A) / 2 | Overall electron-attracting tendency |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | χ² / (2η) | Global electrophilic nature of the molecule |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov This approach computes the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the molecule.
By calculating the shielding constants for this compound and a reference standard (like tetramethylsilane), a theoretical NMR spectrum can be generated. These predicted chemical shifts can then be compared with experimental results to confirm the molecular structure. For nitrogen-containing heterocycles, accounting for solvent effects using models like the Polarizable Continuum Model (PCM) is often necessary to achieve good agreement between calculated and experimental values. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecule's surface, providing a guide to its reactivity. uni-muenchen.delibretexts.org The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent intermediate potential values. researchgate.net
For this compound, an MEP analysis would be expected to show:
Negative Regions (Red/Yellow): The most intense negative potential would likely be concentrated around the oxygen atom of the N-oxide group and the unprotonated nitrogen atom (N1) of the imidazole ring. These sites are the most favorable for interaction with electrophiles or protons. researchgate.netresearchgate.net
Positive Regions (Blue): The hydrogen atoms attached to the ring system would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species. researchgate.net
Theoretical Examination of Tautomerism and Isomerism in this compound Systems
The imidazo[4,5-b]pyridine scaffold is known to exhibit tautomerism, a form of isomerism involving the migration of a proton, which can significantly influence its chemical and biological properties. nih.gov
Relative Stabilities of Tautomeric Forms
The 3H-imidazo[4,5-b]pyridine core can exist in different tautomeric forms, primarily the 1H and 3H tautomers, which are in equilibrium in solution. The position of the N-H proton within the imidazole ring defines the specific tautomer. In some derivatives, a 4H tautomer involving the pyridine (B92270) nitrogen is also possible. nih.gov
Computational chemistry, particularly DFT, is used to calculate the total electronic energies of each possible tautomer. By comparing these energies, the relative stabilities of the tautomeric forms can be determined. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form at equilibrium. Studies on related systems have shown that substituents on the ring system can significantly influence the energy balance and shift the equilibrium toward one tautomer over another. For this compound, theoretical calculations would clarify which tautomeric form is thermodynamically preferred.
Influence of Solvent and Substituents on Tautomeric Equilibria
The tautomeric equilibrium of imidazo[4,5-b]pyridine derivatives, including the 4-oxide, is significantly influenced by both the surrounding solvent and the nature of substituents attached to the core structure. researchgate.net Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating these effects.
The polarity of the solvent plays a crucial role in stabilizing different tautomeric forms. researchgate.net Polar solvents tend to favor the more polar tautomer, which can influence the compound's reactivity and spectroscopic properties. For instance, in imidazo[4,5-b]pyridine derived iminocoumarins, both solvent polarity and the electronic nature of substituents have been shown to significantly affect the spectral responses. researchgate.net
Substituents on the imidazo[4,5-b]pyridine ring can shift the tautomeric equilibrium by altering the electron distribution within the molecule. Electron-donating groups, for example, can enhance the basicity of the molecule and influence its protonation state, which is a key aspect of tautomerism. researchgate.net This modulation of tautomeric preference is critical in the rational design of molecules with specific properties, as seen in the development of pH probes and other functional materials. researchgate.net
Analysis of Intermolecular Interactions and Crystal Lattice Dynamics
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. uctm.eduscirp.org This method maps various properties onto the surface, such as d_norm, which highlights regions of close contact between molecules. nih.gov For derivatives of imidazo[4,5-b]pyridine, Hirshfeld analysis reveals a complex network of non-covalent interactions that govern the crystal packing.
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Imidazo[4,5-b]pyridine Derivative. nih.gov
| Interaction Type | Contribution (%) |
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
| C···C | 3.7 |
| C···Br/Br···C | 3.5 |
| C···N/N···C | 1.6 |
This data is for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a related derivative, as a specific example to illustrate the types and magnitudes of interactions.
Hydrogen Bonding Network Characterization
In the solid state, these molecules can form intricate patterns of hydrogen bonds, leading to the formation of supramolecular assemblies. For example, in the crystal of a substituted imidazo[4,5-b]pyridine, weak C—H···O and C—H···N hydrogen bonds can be observed, contributing to the stability of the crystal lattice. nih.gov The characterization of these hydrogen bonding networks is essential for understanding the material's properties and for designing new crystalline materials with desired functionalities.
Computational Modeling of Reaction Mechanisms and Regioselectivity
Transition State Characterization and Activation Energy Calculations
Computational modeling, particularly using DFT, has proven to be a valuable tool for investigating the reaction mechanisms involving this compound and its derivatives. researchgate.net By calculating the energies of reactants, products, and transition states, chemists can determine the activation energies for different reaction pathways.
For instance, in the N-alkylation of imidazo[4,5-b]pyridine-4-oxide, computational studies have shown that the reaction proceeds through an SN2 mechanism. researchgate.net The calculation of activation energies for alkylation at the N-1 versus the N-3 position helps to explain the observed regioselectivity of the reaction. These theoretical calculations often correlate well with experimental findings, providing a deeper understanding of the factors that control reaction outcomes. researchgate.net
Theoretical Basis for Regioselectivity (e.g., Steric Approach Control)
The regioselectivity of reactions involving this compound is a critical aspect that can be explained through theoretical models. One of the key factors governing where a substituent will add to the molecule is "steric approach control". researchgate.net
In the case of N-benzylation of imidazo[4,5-b]pyridine-4-oxide, DFT calculations have demonstrated that the regioselectivity is primarily governed by steric hindrance. researchgate.net The presence of a substituent at the C-2 position can significantly influence the N-1/N-3 product ratio. For the unsubstituted imidazo[4,5-b]pyridine-4-oxide, the N-1 position is favored. However, with a methyl group at the C-2 position, the steric bulk directs the incoming benzyl (B1604629) group to the N-3 position, leading to an opposite regioselectivity. researchgate.net This theoretical insight into steric control is invaluable for predicting and controlling the outcomes of synthetic reactions involving this heterocyclic system.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions (e.g., Surface Adsorption)
While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of imidazo[4,5-b]pyridine derivatives has been the subject of numerous computational investigations. These studies provide significant insights into the dynamic behavior and interaction mechanisms of this heterocyclic scaffold, particularly concerning its application as a corrosion inhibitor and its interaction with biological macromolecules. The findings from these simulations on related compounds offer a valuable framework for understanding the potential behavior of this compound.
MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and interactions at the atomic level. For imidazo[4,5-b]pyridine derivatives, these simulations have been instrumental in elucidating their mechanisms of action in various applications.
A significant area of research has been the use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors for metals, particularly steel in acidic environments. MD simulations have been employed to model the adsorption of these molecules onto metal surfaces, such as iron (Fe). These simulations reveal that the imidazo[4,5-b]pyridine ring system tends to adsorb onto the metal surface in a flat-lying orientation, maximizing the contact area. This adsorption is primarily driven by the interaction between the π-electrons of the aromatic system and the vacant d-orbitals of the iron atoms, as well as the interaction of the nitrogen heteroatoms with the surface. researchgate.netpku.edu.cnnajah.edu
One study on a substituted 3H-imidazo[4,5-b]pyridine derivative (6-bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine, or PIP) in a hydrochloric acid medium demonstrated that the molecule adsorbs on the mild steel surface. researchgate.net The simulations showed that the pyridine, imidazole, and phenyl rings all contribute to the adsorption through their π-electrons, while the heteroatoms (nitrogen and oxygen) provide strong bonding sites to the metal surface. researchgate.net
Monte Carlo simulations, a related computational technique, have also been used to investigate the adsorption of imidazo[4,5-b]pyridine derivatives on various metallic surfaces. These studies have shown a notable preference for adsorption on iron surfaces compared to other metals. research-nexus.net
The following table illustrates typical adsorption energy values obtained from MD simulations for related heterocyclic corrosion inhibitors on a metal surface.
| Inhibitor Molecule (Related Derivatives) | Adsorption Energy (kJ/mol) on Fe(110) Surface | Primary Interaction Type |
| Imidazo[4,5-b]pyridine Derivative 1 | -150 to -200 | π-d orbital interaction, N-Fe coordination |
| Imidazo[4,5-b]pyridine Derivative 2 | -180 to -230 | π-d orbital interaction, N-Fe and O-Fe coordination |
| Imidazo[4,5-b]pyridine Derivative 3 | -165 to -215 | π-d orbital interaction, N-Fe coordination |
Note: The data in this table is illustrative and based on findings for related imidazo[4,5-b]pyridine derivatives, not this compound itself.
In the context of biological systems, MD simulations have been used to explore the interaction of imidazo[4,5-b]pyridine derivatives with protein targets, such as kinases. These simulations provide insights into the binding modes, stability of the protein-ligand complex, and the key amino acid residues involved in the interaction. For instance, studies on pyrido-fused imidazo[4,5-c]quinolines, which share a similar core structure, have utilized MD simulations in conjunction with Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to determine the binding free energies with targets like phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net
The dynamic nature of the interaction, including conformational changes in both the ligand and the protein upon binding, can be monitored throughout the simulation. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex.
The table below presents representative binding free energy contributions for a related imidazo[4,5-b]pyridine derivative interacting with a protein active site, as would be determined by MM/GBSA calculations following an MD simulation.
| Energy Contribution | Value (kcal/mol) |
| Van der Waals Energy | -45.5 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | 35.2 |
| Non-polar Solvation Energy | -4.1 |
| Binding Free Energy (ΔG_bind) | -35.2 |
Note: This data is representative for a related imidazo[4,5-b]pyridine derivative and is intended for illustrative purposes.
These computational studies on the broader class of imidazo[4,5-b]pyridines underscore the utility of MD simulations in understanding their behavior at the molecular level. The insights gained from these simulations are crucial for the rational design of new derivatives with enhanced properties, whether for materials science applications like corrosion inhibition or for medicinal chemistry in the development of new therapeutic agents.
Future Research Directions and Advanced Applications of 3h Imidazo 4,5 B Pyridine, 4 Oxide Chemistry
Utilization as Versatile Synthons in Complex Organic Synthesis
The imidazo[4,5-b]pyridine framework is recognized as a crucial scaffold in medicinal chemistry. uctm.edu The 4-oxide derivative serves as a highly adaptable synthetic intermediate, or synthon, for constructing more elaborate molecular architectures.
The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines has driven extensive research into its use for creating nucleoside analogues with potential therapeutic activities. mdpi.com The strong antiviral activity of benzimidazole (B57391) nucleosides like Maribavir has inspired the synthesis of imidazo[4,5-b]pyridine-based isosteres. nih.gov
In this context, 3H-Imidazo[4,5-b]pyridine, 4-oxide acts as a valuable precursor. The N-oxide group can be readily reduced to the parent imidazo[4,5-b]pyridine, which can then undergo glycosylation reactions to form the target nucleoside analogues. A key synthetic strategy involves the preparation of a substituted imidazo[4,5-b]pyridine core, such as 5,6-dichloro-3H-imidazo[4,5-b]pyridin-2-amine, which is then coupled with a protected sugar moiety to yield the final nucleoside. nih.gov This approach highlights the scaffold's importance in developing novel antiviral agents. nih.gov
The reactivity of the this compound core makes it an excellent starting point for synthesizing fused polycyclic heterocyclic systems. These larger, more complex structures are of interest in medicinal chemistry and materials science. The inherent chemical properties of the fused imidazole-pyridine N-oxide system, including its electron distribution and available reaction sites, allow for cyclization reactions that build additional rings onto the core structure. pipzine-chem.com This capability enables the exploration of novel chemical space and the development of compounds with unique three-dimensional shapes and biological activities.
Exploration of Novel Reaction Pathways and Catalytic Systems for 4-oxide Derivatization
Modern synthetic organic chemistry offers a variety of advanced methods for the derivatization of heterocyclic compounds, and this compound is an ideal substrate for these technologies. Research is increasingly focused on developing novel, efficient, and selective reaction pathways.
Microwave-Assisted Synthesis : This technique has been successfully employed for the synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives, resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurjchem.comresearchgate.netscispace.com
Phase Transfer Catalysis (PTC) : PTC has proven effective for the regioselective alkylation of imidazo[4,5-b]pyridine systems. Using catalysts like tetra-n-butylammonium bromide (TBAB) under solid-liquid conditions allows for the controlled addition of alkyl groups to specific nitrogen atoms within the heterocyclic core, enabling the synthesis of targeted isomers. uctm.edunih.govmdpi.com
Palladium-Catalyzed Cross-Coupling : Palladium catalysts are instrumental in modern organic synthesis. Methods like the Suzuki-Miyayura cross-coupling have been used to derivatize the imidazo[4,5-b]pyridine core with a wide range of aryl and heteroaryl groups, demonstrating broad substrate compatibility. mdpi.com
Photoredox Catalysis : As a cutting-edge technique, photoredox catalysis offers new ways to functionalize heteroaromatic N-oxides. This method can facilitate reactions such as cyanoalkylation or perfluoroalkylation under mild conditions, opening pathways to novel derivatives that are otherwise difficult to access. nih.gov
| Method | Catalyst/Conditions | Type of Transformation | Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwave irradiation | Cyclization/Condensation | Reduced reaction times, higher yields, cleaner reactions | eurjchem.com |
| Phase Transfer Catalysis (PTC) | TBAB / K₂CO₃ | N-Alkylation | High regioselectivity, good yields | uctm.edunih.gov |
| Palladium-Catalyzed Coupling | (A-taphos)₂PdCl₂ / Microwave | Suzuki-Miyayura Cross-Coupling | Rapid derivatization, broad substrate scope | mdpi.com |
| Photoredox Catalysis | NiCl₂·glyme / Bipyridine Ligand | Cyanoalkylation of N-oxides | Access to novel derivatives via C-C bond cleavage | nih.gov |
Theoretical Design and Prediction of Novel this compound Analogues with Tailored Chemical Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties before their synthesis. For imidazo[4,5-b]pyridine derivatives, DFT calculations are used to understand the relationship between molecular structure and chemical reactivity.
Key parameters calculated through these theoretical studies include:
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial for predicting a molecule's reactivity, stability, and electronic properties. nih.govresearchgate.net A smaller energy gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) : MEP maps visualize the electron density distribution around a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which helps predict how the molecule will interact with other reagents. uctm.edu
Global Reactivity Descriptors : Parameters such as global hardness (η), softness (σ), and electronegativity (χ) provide quantitative measures of a molecule's stability and reactivity. uctm.eduresearchgate.net
Hirshfeld Surface Analysis : This analysis helps in understanding and quantifying intermolecular interactions within a crystal structure, which is vital for material design. uctm.edunih.gov
By modifying the substituents on the this compound core in silico, researchers can tailor these electronic properties to design novel analogues with specific, desired reactivity for applications in catalysis, medicine, or materials science. nih.gov
| Computational Method | Calculated Parameter | Predicted Property | Reference |
|---|---|---|---|
| DFT (B3LYP) | HOMO/LUMO Energy Gap (ΔE) | Chemical reactivity and stability | nih.govresearchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Reactive sites for electrophilic/nucleophilic attack | uctm.edu |
| DFT | Global Hardness (η) / Softness (σ) | Molecular stability and polarizability | uctm.eduresearchgate.net |
| Hirshfeld Surface Analysis | Intermolecular Interactions | Crystal packing and stability | uctm.edunih.gov |
Investigations into Chemical Applications in Material Science (e.g., Corrosion Inhibition Mechanisms at Metal Surfaces)
A promising area of future research is the application of this compound and its derivatives in materials science, particularly as corrosion inhibitors for metals like mild steel in acidic environments. najah.edu The presence of multiple heteroatoms (nitrogen and oxygen) and the aromatic π-electron system in the imidazo[4,5-b]pyridine structure makes these compounds excellent candidates for this purpose. researchgate.netnajah.edu
The mechanism of corrosion inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.eduelsevierpure.com This adsorption is facilitated by:
The sharing of electrons between the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the iron atoms on the steel surface. researchgate.netnajah.edu
The interaction between the π-electrons of the aromatic rings and the metal surface.
Studies combining experimental techniques (such as gravimetric measurements and electrochemical polarization) with theoretical DFT calculations have confirmed that imidazo[4,5-b]pyridine derivatives can act as efficient corrosion inhibitors. najah.edu The adsorption of these inhibitors on mild steel surfaces has been shown to follow the Langmuir adsorption isotherm model. najah.edu Future research will likely focus on synthesizing and testing novel derivatives of this compound with enhanced solubility and adsorption characteristics to develop highly effective and environmentally friendly corrosion inhibitors. najah.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
